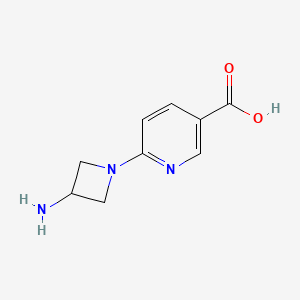

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

6-(3-aminoazetidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11N3O2/c10-7-4-12(5-7)8-2-1-6(3-11-8)9(13)14/h1-3,7H,4-5,10H2,(H,13,14) |

InChI Key |

TXKXXALBPUVSMA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidine Intermediate

The azetidine moiety is typically prepared via nucleophilic substitution and protection/deprotection strategies:

Starting Materials and Key Intermediates:

- 1-Benzyl-3,3-dimethoxy-azetidine is synthesized by reacting 1,3-dichloro-2,2-dimethylpropane with benzylamine in the presence of potassium iodide and sodium carbonate in DMF solvent, followed by work-up and extraction to yield the azetidine intermediate (yield ~58%).

- Hydrogenation of this intermediate over palladium on carbon under mild pressure and temperature conditions yields 3,3-dimethoxy-azetidine (yield ~89%).

- Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate and triethylamine in methylene chloride affords 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in high yield (~91%).

Coupling to Pyridine-3-carboxylic Acid

The azetidine intermediate is coupled with pyridine-3-carboxylic acid derivatives to form the target compound. This typically involves amide bond formation or nucleophilic substitution at the pyridine ring.

-

- Peptide coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or PyBOP are effective for coupling aminomethyl or azetidinyl amines to pyridine carboxylic acids, yielding amides in good to excellent yields.

- Protection/deprotection sequences (e.g., Boc protection of amines and TFA deprotection) are employed to control reactivity during coupling.

Reduction and Functional Group Transformations

Reduction of nitrile or amide groups on pyridine derivatives to corresponding amines can be achieved using Raney Nickel catalyst under hydrogen atmosphere or hydrazine hydrate as a hydrogen source. This step is crucial for introducing the aminoazetidine substituent.

Hydrolysis of cyano groups to primary amides and subsequent dehydration or substitution reactions allow for further functionalization toward the target compound.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 1,3-Dichloro-2,2-dimethylpropane + Benzylamine, KI, Na2CO3, DMF, 50-100°C, 6-12 h | 58 | Formation of 1-benzyl-3,3-dimethoxy-azetidine |

| 2 | Catalytic hydrogenation | Pd/C, H2 0.1-0.5 MPa, 60-80°C, 6-10 h | 89 | Conversion to 3,3-dimethoxy-azetidine |

| 3 | Boc protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40°C, 3-4 h | 91 | Formation of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine |

| 4 | Amidation | Pyridine-3-carboxylic acid derivative + CDI or PyBOP, suitable solvent | Variable | Coupling to form amide bond |

| 5 | Reduction | Raney Nickel, H2 or hydrazine hydrate | High | Reduction of nitrile/amide to amine |

Detailed Research Findings

The preparation of 1-tert-butyloxycarbonyl-3-azetidinone intermediates by oxidation of hydroxyl groups on azetidine rings has been reported but suffers from impurity formation and low yield due to the use of solvents like dioxane and DMSO.

Alternative synthetic routes involving nucleophilic substitution of halogenated precursors and subsequent catalytic hydrogenation provide higher yields and cleaner products.

The use of hydrogenation with Raney Nickel and hydrazine hydrate as a hydrogen source is more efficient for reducing nitrile groups to amines on pyridine derivatives, facilitating the introduction of the aminoazetidinyl group.

Peptide coupling reagents such as CDI and PyBOP enable efficient amide bond formation between the azetidine amine and pyridine carboxylic acid moieties, with protection strategies ensuring selectivity and yield.

Summary Table of Key Preparation Method Features

| Feature | Description |

|---|---|

| Azetidine ring formation | Nucleophilic substitution of halogenated precursors with amines in polar aprotic solvents |

| Protection strategy | Boc protection of amine groups to prevent side reactions |

| Reduction methods | Catalytic hydrogenation using Pd/C or Raney Nickel with H2 or hydrazine hydrate |

| Coupling reagents | 1,1'-Carbonyldiimidazole (CDI), PyBOP for amide bond formation |

| Challenges | Impurity formation during oxidation steps, solvent environmental concerns |

| Yields | Generally moderate to high (58-91%) depending on step and conditions |

Chemical Reactions Analysis

Types of Reactions: 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Aminoazetidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares a pyridine-3-carboxylic acid backbone with several derivatives, differing primarily in substituents at position 5. Key analogs include:

Table 1: Structural Comparison of Selected Pyridine-3-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility and Bioavailability: The 3-aminoazetidine group in the target compound may enhance solubility compared to non-polar substituents (e.g., furyl or benzyl groups). For example, 6-Amino-3-pyridinecarboxylic acid has moderate aqueous solubility (logS = -0.48), whereas 2-Amino-4-pyridinecarboxylic acid shows lower solubility (logS = -0.89) due to positional isomerism .

Key Advantages and Limitations

Advantages

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.